

# An In-depth Technical Guide to 4-Tert-butoxyaniline: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *4-Tert-butoxyaniline*

Cat. No.: *B1279196*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Tert-butoxyaniline**, also known as 4-((2-methylpropan-2-yl)oxy)aniline, is an aromatic organic compound featuring an aniline core substituted with a tert-butoxy group at the para position. This monoalkoxy aniline derivative serves as a valuable building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique structural combination—a nucleophilic amino group and a bulky, acid-labile tert-butoxy ether—imparts specific chemical properties that are leveraged in the synthesis of complex target molecules. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, reactivity, and applications of **4-Tert-butoxyaniline** for professionals in research and drug development.

## Physical and Chemical Properties

The core physical and chemical properties of **4-Tert-butoxyaniline** are summarized in the table below, providing a clear reference for experimental design and evaluation.

Property	Value	Reference(s)
CAS Number	57120-36-2	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO	<a href="#">[1]</a>
Molecular Weight	165.23 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	73-74 °C	<a href="#">[2]</a>
Boiling Point	91-93 °C @ 0.4 mmHg (0.53 kPa)	<a href="#">[2]</a>
Density	0.999 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Calculated LogP	1.9 / 2.45	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Temperature	2-8°C, Protect from light	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **4-Tert-butoxyaniline**. While a public repository of the spectra for this specific compound is not readily available, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around  $\delta$  1.3 ppm. The aromatic protons should appear as two doublets in the  $\delta$  6.6-7.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the two amine (-NH<sub>2</sub>) protons would also be present, with its chemical shift being solvent-dependent.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the quaternary carbon of the tert-butyl group (around  $\delta$  78-80 ppm) and the methyl carbons (around  $\delta$  28-30 ppm). The aromatic carbons would appear in the  $\delta$  115-155 ppm range, with four distinct signals due to the molecule's symmetry.

- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, typically appearing as a doublet in the  $3350\text{-}3450\text{ cm}^{-1}$  region. A strong C-O stretching band for the ether linkage is expected around  $1200\text{-}1250\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
- MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z = 165$ . A prominent fragment would be the loss of isobutylene (56 amu) from the molecular ion via McLafferty rearrangement, resulting in a peak at  $m/z = 109$ , corresponding to 4-aminophenol.

## Experimental Protocols

### Synthesis of 4-Tert-butoxyaniline

A common method for the synthesis of **4-Tert-butoxyaniline** is the copper-catalyzed amination of an aryl halide, such as 1-tert-butoxy-4-chlorobenzene.

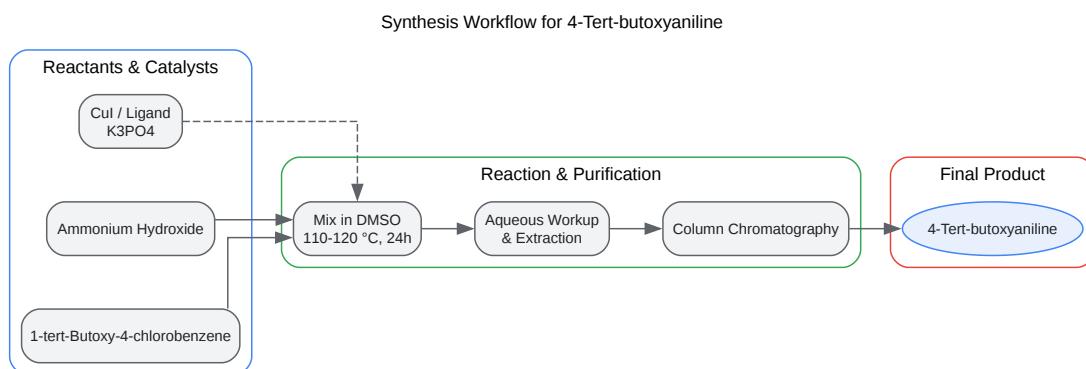
Reaction:

- Reactants: 1-tert-Butoxy-4-chlorobenzene, Ammonium hydroxide
- Catalyst: Copper(I) iodide
- Ligand: N-(biphenyl-2-one)-1H-indole-2-carboxamide (or similar)
- Base: Potassium phosphate
- Solvent: Dimethyl sulfoxide (DMSO)

Detailed Methodology:[4]

- Vessel Preparation: Add copper(I) iodide (0.05 mmol), the ligand (0.05-0.1 mmol), and potassium phosphate (1.1 mmol) to a 10 mL Schlenk tube.
- Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

- **Addition of Reagents:** To the Schlenk tube, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), DMSO (1 mL), and ammonium hydroxide (2.0 mmol).
- **Reaction:** Stir the reaction mixture homogeneously at 110-120 °C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling the reaction mixture to room temperature, add water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous phase twice more with ethyl acetate.
- **Drying and Concentration:** Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel to obtain pure **4-Tert-butoxyaniline**.



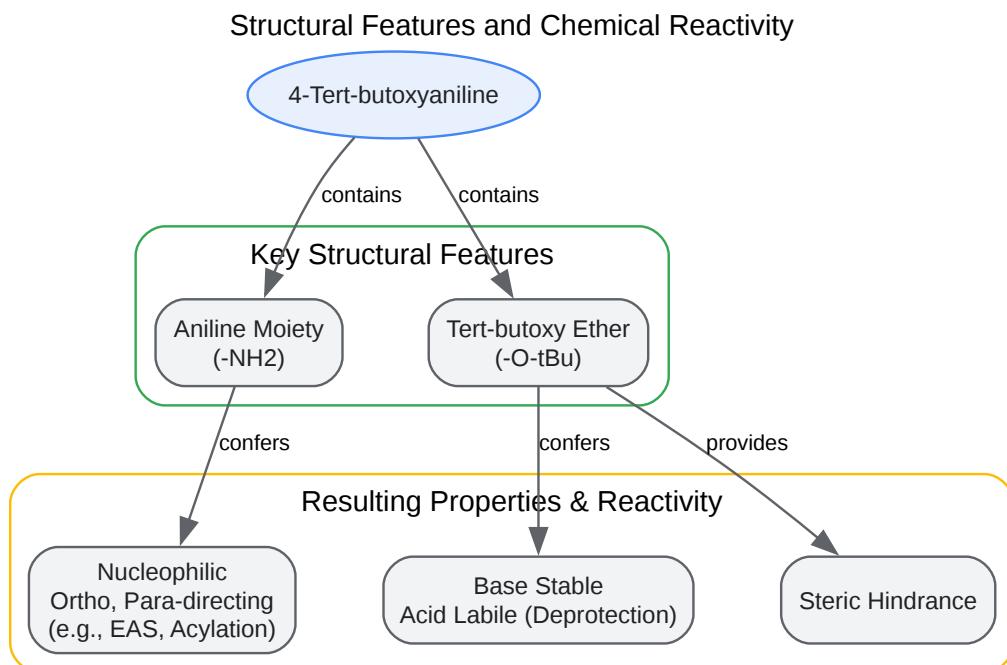
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*A generalized workflow for the synthesis of **4-Tert-butoxyaniline**.*

## Reactivity and Stability

The chemical reactivity of **4-Tert-butoxyaniline** is dictated by its two primary functional groups: the aromatic amine and the tert-butyl ether.

- **Aniline Moiety:** The  $-\text{NH}_2$  group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.<sup>[5]</sup> Reactions such as halogenation, nitration, and sulfonation will readily occur. However, direct nitration can lead to oxidation and the formation of undesired meta products due to the protonation of the amino group in strong acid.<sup>[6]</sup> Protection of the amine, for example by acylation to form an amide, is often employed to control reactivity and ensure para-substitution. The amine also undergoes typical reactions such as diazotization, acylation, and alkylation.<sup>[7]</sup>
- **Tert-butoxy Group:** The tert-butoxy group is a bulky ether linkage that is notably stable under basic and most nucleophilic conditions. However, it is susceptible to cleavage under strong acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate. This acid lability is a key feature often utilized for deprotection in multi-step syntheses.
- **Stability and Storage:** **4-Tert-butoxyaniline** should be stored in a cool (2-8°C), dark place under an inert atmosphere to prevent degradation from light and air oxidation.<sup>[2][3]</sup>



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*Relationship between structure and reactivity in 4-Tert-butoxyaniline.*

## Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their role in forming key interactions with biological targets. The 4-alkoxy aniline motif, in particular, is of significant interest to drug development professionals.

- **Kinase Inhibitors:** The aniline core is a well-established pharmacophore in numerous kinase inhibitors, where it often acts as a crucial hydrogen bond donor and acceptor within the ATP-binding pocket of the enzyme. The substituent at the 4-position can be modified to tune potency, selectivity, and pharmacokinetic properties.
- **Modulation of Physicochemical Properties:** The tert-butoxy group serves multiple functions in drug design. Its bulk can provide steric hindrance to influence binding conformations. As an

ether, it is relatively stable to metabolic degradation compared to more labile functional groups. Furthermore, the tert-butoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

- Synthetic Intermediate: **4-Tert-butoxyaniline** is a versatile intermediate. The amino group can be readily functionalized to build more complex structures, while the tert-butoxy group can be retained as a permanent feature or removed at a later synthetic stage to reveal a phenol, providing another point for diversification. This strategic utility makes it a valuable building block in the synthesis of compound libraries for high-throughput screening.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Tert-butoxyaniline: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279196#physical-and-chemical-properties-of-4-tert-butoxyaniline>]

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